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molecular formula C6H9N3 B014905 2-Hydrazinyl-5-Methylpyridine CAS No. 4931-01-5

2-Hydrazinyl-5-Methylpyridine

Cat. No. B014905
M. Wt: 123.16 g/mol
InChI Key: PNVWNMCAGZBUNK-UHFFFAOYSA-N
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Patent
US08609698B2

Procedure details

5.7 ml (5.9 g, 117.6 mmol) of hydrazine hydrate are added to 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, and the mixture is stirred at boiling point (bath temperature 150° C.) for 16 h. The reaction mixture is cooled and then concentrated on a rotary evaporator, and the residue is co-evaporated three times with in each case 10 ml of ethylene glycol monoethyl ether. The residue is then taken up in dichloromethane, the precipitate is separated off and the filtrate is concentrated under reduced pressure.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][N:6]=1>>[NH:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][N:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
point (bath temperature 150° C.)
CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the precipitate is separated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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